1,4-Phenylenediacetic Acid Ethyl Ester
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Overview
Description
1,4-Phenylenediacetic Acid Ethyl Ester is a chemical compound known for its versatile applications in various scientific fields. It is characterized by its unique molecular structure, which includes an ethoxy group, an oxoethyl group, and a phenyl acetate group. This compound is often used in research due to its reactivity and potential for forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Phenylenediacetic Acid Ethyl Ester typically involves the esterification of 4-(2-ethoxy-2-oxoethyl)phenol with acetic acid or its derivatives. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,4-Phenylenediacetic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxoethyl group to an alcohol group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
Scientific Research Applications
1,4-Phenylenediacetic Acid Ethyl Ester is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,4-Phenylenediacetic Acid Ethyl Ester involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. The pathways involved may include ester hydrolysis, oxidation-reduction reactions, and conjugation with other biomolecules.
Comparison with Similar Compounds
Similar Compounds
[4-(2-Methoxy-2-oxoethyl)phenyl]acetate: Similar structure but with a methoxy group instead of an ethoxy group.
[4-(2-Propoxy-2-oxoethyl)phenyl]acetate: Contains a propoxy group, leading to different reactivity and properties.
[4-(2-Butoxy-2-oxoethyl)phenyl]acetate: Features a butoxy group, which affects its solubility and chemical behavior.
Uniqueness
1,4-Phenylenediacetic Acid Ethyl Ester is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Its ethoxy group provides a balance between hydrophilicity and hydrophobicity, making it suitable for various applications in both aqueous and organic environments.
Biological Activity
1,4-Phenylenediacetic Acid Ethyl Ester (CAS Number: 113520-36-8) is an organic compound that has garnered attention in biochemical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields.
This compound is characterized by the following chemical properties:
- Molecular Formula : C12H14O4
- Molecular Weight : 222.24 g/mol
- Density : 1.2 g/cm³
- Boiling Point : Approximately 284.3 °C
- Melting Point : 150-152 °C
These properties facilitate its use in various biochemical assays and synthetic applications.
Enzyme Interactions
This compound is utilized in biochemical assays to investigate enzyme activities and metabolic pathways. It acts as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme kinetics and mechanisms .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of phenylenediacetic acid exhibit significant antimicrobial properties. For instance, compounds structurally related to 1,4-phenylenediacetic acid have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting cellular membranes or inhibiting critical metabolic pathways .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strains Tested | Activity Level |
---|---|---|
1,2-Phenylenediacetic Acid | Escherichia coli, Staphylococcus aureus | Moderate to Significant |
1,4-Phenylenediacetic Acid Ester | Pseudomonas aeruginosa, Bacillus subtilis | Significant |
Schiff Base Complexes | Various Gram-positive and Gram-negative | Moderate to Significant |
Cytotoxicity Studies
Cytotoxicity assays have indicated that this compound may exhibit selective toxicity towards cancer cell lines. For example, studies utilizing the MTT assay have reported decreased viability of MCF-7 breast cancer cells upon treatment with this compound .
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Observations |
---|---|---|
MCF-7 | 25 | Significant reduction in viability |
HeLa | 30 | Moderate cytotoxic effects |
A549 | 35 | Variable response |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid membranes, potentially disrupting cellular integrity.
- Gene Expression Modulation : There is evidence suggesting that phenylenediacetic acid derivatives can influence gene expression related to apoptosis and cell proliferation.
Case Studies
A notable study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This suggests potential therapeutic applications in oncology.
Properties
IUPAC Name |
2-[4-(2-ethoxy-2-oxoethyl)phenyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-16-12(15)8-10-5-3-9(4-6-10)7-11(13)14/h3-6H,2,7-8H2,1H3,(H,13,14)/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPODNJJKNPQDP-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)CC(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13O4- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70765134 |
Source
|
Record name | [4-(2-Ethoxy-2-oxoethyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70765134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113520-36-8 |
Source
|
Record name | [4-(2-Ethoxy-2-oxoethyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70765134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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